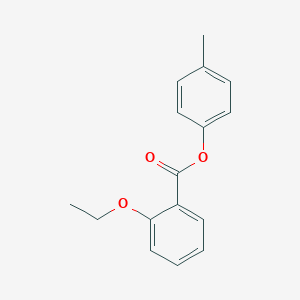
(4-Methylphenyl) 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl) 2-ethoxybenzoate is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C16H16O3. This compound is used in various fields of research, including chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
(4-Methylphenyl) 2-ethoxybenzoate is commonly used in scientific research as a reference standard for analytical methods. It is also used as a starting material for the synthesis of other compounds. In pharmacology, this compound is used as a model compound for the development of new drugs. It is also used as a tool to study the mechanism of action of various drugs.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl) 2-ethoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties. However, the effects of this compound on humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methylphenyl) 2-ethoxybenzoate in lab experiments is its availability and low cost. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on (4-Methylphenyl) 2-ethoxybenzoate. One direction is to further study its mechanism of action and its effects on different biological systems. Another direction is to develop new drugs based on the structure of this compound. Additionally, researchers can investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that is commonly used in scientific research. It is synthesized through the esterification reaction and is used as a reference standard for analytical methods and a starting material for the synthesis of other compounds. Its mechanism of action is believed to be the inhibition of COX, which may have anti-inflammatory and analgesic effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research.
Métodos De Síntesis
(4-Methylphenyl) 2-ethoxybenzoate can be synthesized through the esterification reaction between 4-methylphenol and 2-ethoxybenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation or recrystallization.
Propiedades
Número CAS |
80008-63-5 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(4-methylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-14(15)16(17)19-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clave InChI |
YNXPPXHCUZSSIR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |
Otros números CAS |
80008-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




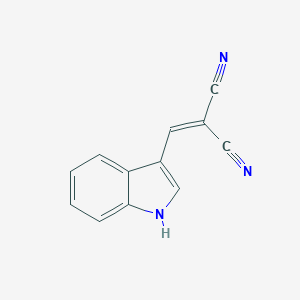
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

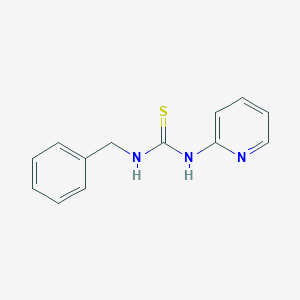
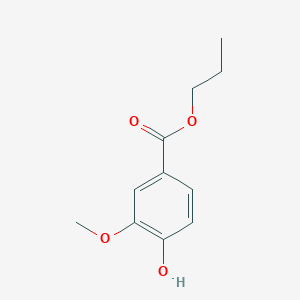
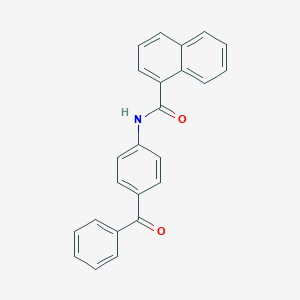
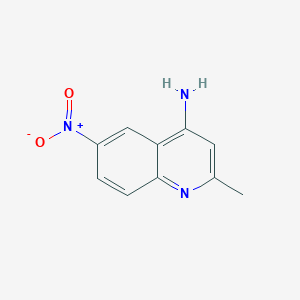
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
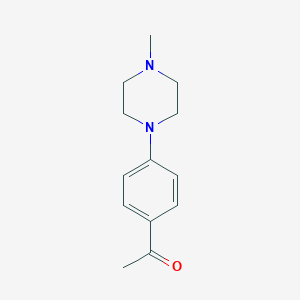

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)